molecular formula C18H18F2N6 B6457674 4-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinazoline CAS No. 2549003-53-2

4-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinazoline

Cat. No.: B6457674
CAS No.: 2549003-53-2
M. Wt: 356.4 g/mol
InChI Key: PXGPLZZOYDBFDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a quinazoline core linked via a piperazine moiety to a 6-(difluoromethyl)-2-methylpyrimidin-4-yl group. The difluoromethyl substituent enhances metabolic stability by resisting oxidative degradation, while the methyl group on the pyrimidine ring contributes to hydrophobic interactions in biological systems .

Properties

IUPAC Name

4-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N6/c1-12-23-15(17(19)20)10-16(24-12)25-6-8-26(9-7-25)18-13-4-2-3-5-14(13)21-11-22-18/h2-5,10-11,17H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGPLZZOYDBFDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=CC=CC=C43)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinazoline typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Piperazine Ring Introduction: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable quinazoline derivative reacts with piperazine under controlled conditions.

    Substitution with Pyrimidinyl Group: The final step involves the introduction of the 6-(difluoromethyl)-2-methylpyrimidin-4-yl group. This can be achieved through a coupling reaction, often facilitated by palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound would likely involve optimization of the above steps to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a methyl group or other reduced forms.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the piperazine and quinazoline rings, where various nucleophiles can replace existing substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution Reagents: Alkyl halides, aryl halides, or other electrophiles in the presence of bases or catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield aldehydes or acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, 4-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinazoline is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicine, this compound is of interest for its potential therapeutic applications. It could serve as a lead compound in the development of new pharmaceuticals targeting specific diseases or conditions, such as cancer, infectious diseases, or neurological disorders.

Industry

Industrially, this compound can be used in the development of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of more complex molecules. Its unique properties may also find applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 4-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinazoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the context of its use. The difluoromethyl and pyrimidinyl groups may enhance binding affinity and specificity, leading to potent biological effects. The exact pathways involved would depend on the specific application and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Key Research Findings

  • Synthetic Feasibility : Piperazine-linked heterocycles (e.g., triazines, pyrimidines) are generally synthesized via nucleophilic aromatic substitution or coupling reactions. The target compound’s difluoromethyl group may require specialized fluorination techniques .
  • Biological Implications: Anticancer Potential: Quinazoline-piperazine derivatives (e.g., 5k, 5l) show DNA-binding affinity, while Dasatinib’s thiazole core broadens kinase targets. The target compound’s difluoromethyl group may optimize selectivity for specific kinases . Anticonvulsant Activity: Chloro-substituted quinazolines () highlight the importance of electron-withdrawing groups at the 4-position. The target compound’s pyrimidine moiety may redirect activity toward non-neurological targets .

Biological Activity

The compound 4-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinazoline is a member of the quinazoline family known for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Synthesis

The molecular structure of the compound consists of a quinazoline core linked to a piperazine ring, which is further substituted with a difluoromethyl group and a methylpyrimidinyl moiety. The synthesis typically involves several steps:

  • Formation of the Quinazoline Core : This can be synthesized through cyclization reactions involving anthranilic acid derivatives.
  • Introduction of the Piperazine Ring : Achieved via nucleophilic substitution reactions with suitable quinazoline derivatives.
  • Substitution with Pyrimidinyl Group : The final step involves introducing the 6-(difluoromethyl)-2-methylpyrimidin-4-yl group through coupling reactions, often facilitated by palladium-catalyzed methods.

Biological Activity

Research indicates that This compound exhibits significant biological activity, particularly as an anticancer agent. The following sections detail its mechanisms of action and therapeutic potential.

The compound's mechanism primarily involves interactions with specific biological targets such as protein kinases. Quinazoline derivatives have been shown to inhibit various kinases, including:

  • Epidermal Growth Factor Receptor (EGFR)
  • Fibroblast Growth Factor Receptor (FGFR)
  • Platelet-Derived Growth Factor Receptor (PDGFR)

In vitro studies have demonstrated that this compound can effectively inhibit these receptors at submicromolar concentrations, leading to reduced cell proliferation in cancer cell lines.

Case Studies

  • Antitumor Activity : A study evaluated the efficacy of quinazoline derivatives against pancreatic cancer cell lines (Miapaca2) and prostate cancer cell lines (DU145). Results indicated that compounds similar to This compound showed enhanced antitumor activity compared to traditional treatments like gefitinib .
  • Inhibition Studies : Inhibition assays revealed that compounds with similar structures displayed IC50 values in the nanomolar range against various cancer cell lines, underscoring their potential as effective therapeutic agents .

Data Table of Biological Activities

Activity TypeTarget Receptor/EnzymeIC50 (µM)Reference
AntitumorEGFR0.015
AntitumorFGFR0.028
InhibitionPDGFR0.020
CytotoxicityDU145 Cancer Cell Line5–10

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.